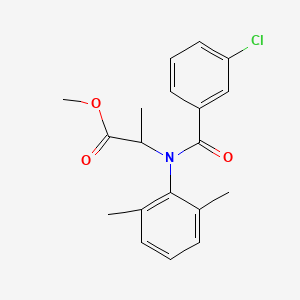![molecular formula C15H23ClN2O2 B5218691 4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide](/img/structure/B5218691.png)
4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has gained significant attention in the scientific community due to its potential applications in various research studies.
Aplicaciones Científicas De Investigación
DPCPX has been extensively used in scientific research to study the adenosine A1 receptor. This receptor plays a crucial role in regulating various physiological processes, including sleep, cardiac function, and neuronal activity. DPCPX has been used to investigate the role of adenosine A1 receptor in these processes and has provided valuable insights into the underlying mechanisms.
Mecanismo De Acción
DPCPX acts as a selective antagonist of the adenosine A1 receptor. It binds to the receptor and prevents the binding of adenosine, which is the endogenous ligand for the receptor. This results in the inhibition of the downstream signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects
DPCPX has been shown to have various biochemical and physiological effects. It has been reported to increase wakefulness and decrease sleep time in animal studies. Additionally, DPCPX has been shown to have cardioprotective effects by reducing ischemia-reperfusion injury. It has also been shown to modulate neuronal activity and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DPCPX in lab experiments is its high selectivity for the adenosine A1 receptor. This allows for precise modulation of the receptor without affecting other receptors. However, one of the limitations of using DPCPX is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of DPCPX in scientific research. One potential area of research is the development of new drugs that target the adenosine A1 receptor for the treatment of various diseases. Additionally, DPCPX can be used to study the role of adenosine A1 receptor in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, the use of DPCPX in combination with other drugs can provide valuable insights into the complex signaling pathways involved in various physiological processes.
Conclusion
In conclusion, DPCPX is a selective antagonist of the adenosine A1 receptor that has gained significant attention in the scientific community due to its potential applications in various research studies. Its high selectivity and specificity make it a valuable tool for studying the adenosine A1 receptor and its role in various physiological processes. The development of new drugs and the use of DPCPX in combination with other drugs can provide valuable insights into the complex signaling pathways involved in various diseases.
Métodos De Síntesis
The synthesis of DPCPX involves the reaction of 4-chlorophenol with 3-dimethylaminopropylamine in the presence of butyric anhydride. The resulting product is then purified through column chromatography to obtain pure DPCPX. This synthesis method has been optimized to achieve high yields and purity of DPCPX.
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2/c1-18(2)11-4-10-17-15(19)5-3-12-20-14-8-6-13(16)7-9-14/h6-9H,3-5,10-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDODXFVWCEZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CCCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)

![8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)
![N-[(allylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5218638.png)

![4,4'-[(2-bromophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5218647.png)
![N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5218651.png)


![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5218676.png)
![3-(2-thienyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218682.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5218685.png)
![ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate](/img/structure/B5218701.png)
![2-(2,4-dichlorophenyl)-3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5218706.png)